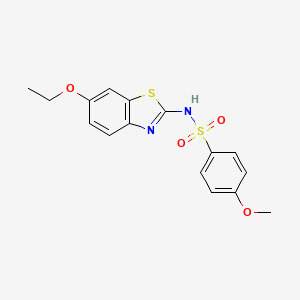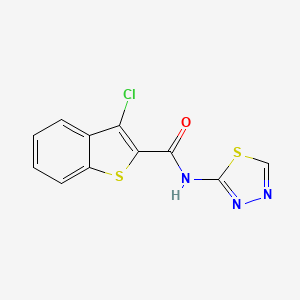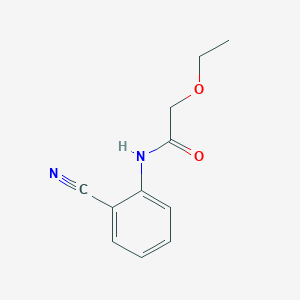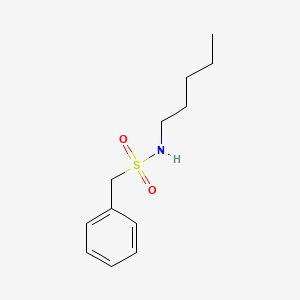![molecular formula C15H20N2O4 B11173472 2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11173472.png)
2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a benzamide derivative with a complex molecular structure Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the reaction of 2-methoxyacetyl chloride with N-(tetrahydrofuran-2-ylmethyl)benzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or exhibit antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-benzimidazol-2yl benzamide
Uniqueness
2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-[(2-methoxyacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H20N2O4/c1-20-10-14(18)17-13-7-3-2-6-12(13)15(19)16-9-11-5-4-8-21-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
ZWGJTJOOIKWJLO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11173389.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11173397.png)
![N,N'-bis[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B11173398.png)





![2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173421.png)
![4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11173442.png)
![3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11173445.png)

![1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11173463.png)
![N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11173467.png)
